![molecular formula C6H4Cl2N4O B14432624 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile CAS No. 74862-21-8](/img/structure/B14432624.png)
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-hydroxypropanenitrile. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of one of the chlorine atoms with the hydroxy group of 3-hydroxypropanenitrile . The reaction conditions usually involve maintaining a low temperature to control the reactivity and ensure a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield a triazine derivative with an amino group .
Aplicaciones Científicas De Investigación
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA . The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
- **4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine
- **4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Uniqueness
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This gives it distinct chemical properties and reactivity compared to other triazine derivatives .
Propiedades
Número CAS |
74862-21-8 |
|---|---|
Fórmula molecular |
C6H4Cl2N4O |
Peso molecular |
219.03 g/mol |
Nombre IUPAC |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile |
InChI |
InChI=1S/C6H4Cl2N4O/c7-4-10-5(8)12-6(11-4)13-3-1-2-9/h1,3H2 |
Clave InChI |
XABHZZUCABWBIW-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=NC(=NC(=N1)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


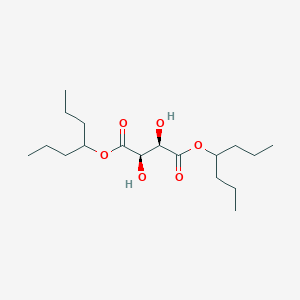
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
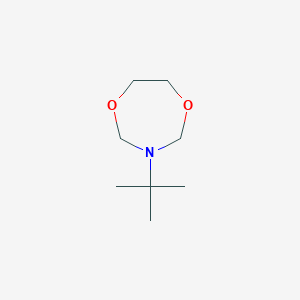
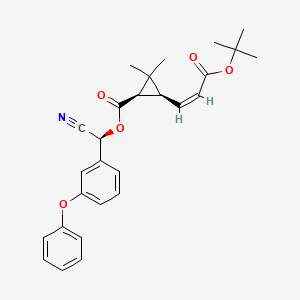
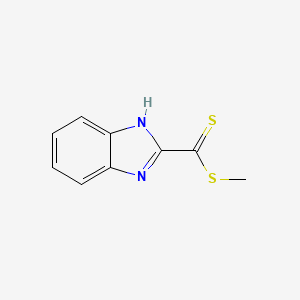
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)

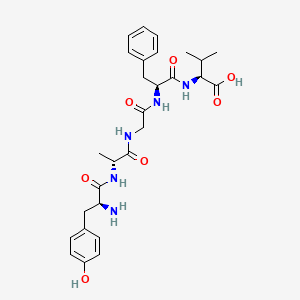
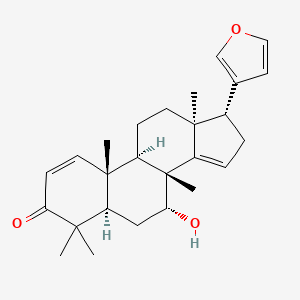
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
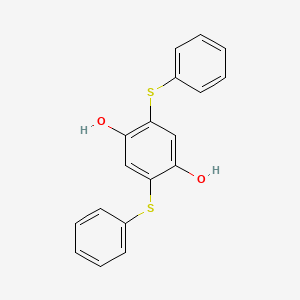
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
